N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide
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Description
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H10F6N4O4S2 and its molecular weight is 452.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H9F9N4O
- Molecular Weight : 468.28 g/mol
- CAS Number : 956795-31-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, particularly against Gram-positive bacteria. The compound exhibits potent antibacterial activity with low toxicity to human cells. Notably, it has shown effectiveness against Staphylococcus aureus, characterized by:
- Minimum Inhibitory Concentration (MIC) : Low values indicating strong bactericidal activity.
- Bactericidal Effects : Demonstrated through time-kill assays.
- Biofilm Inhibition : Moderate inhibition of biofilm formation and destruction.
In vivo studies using mouse models indicated no significant toxicity at doses up to 50 mg/kg, suggesting a favorable safety profile for further development .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of macromolecular synthesis in bacterial cells. This broad-spectrum inhibition suggests multiple targets within bacterial cell function, contributing to its effectiveness against resistant strains .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and may improve cell membrane penetration. Additionally, the pyrazole ring contributes to the compound's interaction with bacterial targets.
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-N-methylsulfonylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N4O4S2/c1-27(23,24)22(28(2,25)26)7-4-3-5-19-10(7)21-9(12(16,17)18)6-8(20-21)11(13,14)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVOKAPTLCIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.